An In-depth Technical Guide to the Synthesis of (Methylthio)acetone
An In-depth Technical Guide to the Synthesis of (Methylthio)acetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (methylthio)acetone, also known as 1-(methylthio)propan-2-one. The information presented is intended for a technical audience and includes detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate laboratory synthesis.
Introduction
(Methylthio)acetone (C₄H₈OS) is a sulfur-containing ketone with applications as a flavoring agent and as an intermediate in organic synthesis. Its structure, featuring both a keto group and a thioether, makes it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide will explore the two most prominent synthetic routes to this compound: the Pummerer rearrangement of isopropyl methyl sulfoxide and the nucleophilic substitution of chloroacetone.
Synthesis Pathway 1: The Pummerer Rearrangement
The Pummerer rearrangement is a classic organic reaction that converts a sulfoxide with at least one α-hydrogen into an α-acyloxythioether.[1][2][3] Subsequent hydrolysis of this intermediate yields the desired ketone. This multi-step pathway to (methylthio)acetone begins with the oxidation of a suitable sulfide precursor.
Step 1: Oxidation of Isopropyl Methyl Sulfide
The logical starting material for this pathway is isopropyl methyl sulfide (2-(methylthio)propane). This sulfide is first oxidized to the corresponding sulfoxide, methyl propan-2-yl sulfoxide. Several methods are available for the selective oxidation of sulfides to sulfoxides, with common reagents including sodium periodate and hydrogen peroxide.[4][5]
Reaction: CH₃SCH(CH₃)₂ + [O] → CH₃S(O)CH(CH₃)₂
Step 2: Pummerer Rearrangement of Methyl Propan-2-yl Sulfoxide
The synthesized methyl propan-2-yl sulfoxide is then subjected to the Pummerer rearrangement.[1][2][3] In the presence of an activating agent, typically acetic anhydride, the sulfoxide rearranges to form 2-acetoxy-2-(methylthio)propane.
Reaction: CH₃S(O)CH(CH₃)₂ + (CH₃CO)₂O → CH₃SC(OCOCH₃)(CH₃)₂ + CH₃COOH
Step 3: Hydrolysis of 2-Acetoxy-2-(methylthio)propane
The final step is the hydrolysis of the α-acyloxythioether intermediate to yield (methylthio)acetone. This can be achieved under either acidic or basic conditions.
Reaction: CH₃SC(OCOCH₃)(CH₃)₂ + H₂O → CH₃SCH₂C(O)CH₃ + CH₃COOH
Mechanism of the Pummerer Rearrangement Pathway
The mechanism of the Pummerer rearrangement involves the acylation of the sulfoxide oxygen by acetic anhydride, forming an O-acylsulfonium species. Subsequent deprotonation at the α-carbon leads to the formation of a thionium ion intermediate. This intermediate is then attacked by the acetate ion to yield the α-acyloxythioether.[2][3]
Caption: Mechanism of the Pummerer Rearrangement.
Synthesis Pathway 2: Nucleophilic Substitution of Chloroacetone
A more direct route to (methylthio)acetone involves the nucleophilic substitution of a halogen on an acetone derivative with a methylthiolate source. The most common approach utilizes chloroacetone and sodium thiomethoxide.[6][7]
Reaction: CH₃C(O)CH₂Cl + NaSCH₃ → CH₃C(O)CH₂SCH₃ + NaCl
Preparation of Sodium Thiomethoxide
Sodium thiomethoxide can be prepared by reacting methanethiol with a strong base like sodium hydride or sodium hydroxide.[6] For laboratory-scale synthesis, it can also be generated in situ.
Reaction: CH₃SH + NaOH → NaSCH₃ + H₂O
Mechanism of Nucleophilic Substitution
This reaction proceeds via a standard Sₙ2 mechanism. The thiomethoxide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and forming the C-S bond.
Caption: Sₙ2 Mechanism for the synthesis of (methylthio)acetone.
Quantitative Data
The following table summarizes the key quantitative data for the two primary synthesis pathways. Please note that yields can vary based on reaction scale and purification methods.
| Pathway | Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Pummerer Rearrangement | 1. Oxidation | Isopropyl methyl sulfide | Sodium periodate, Methanol/Water | 0 - 25 | 2 - 4 | ~90-95 |
| 2. Rearrangement | Methyl propan-2-yl sulfoxide | Acetic anhydride | 100 - 140 | 1 - 3 | ~70-80 | |
| 3. Hydrolysis | 2-Acetoxy-2-(methylthio)propane | Aq. HCl or NaOH | 25 - 50 | 1 - 2 | ~80-90 | |
| Nucleophilic Substitution | 1. Thiolate Formation | Methanethiol | Sodium hydroxide, Methanol | 0 - 25 | 0.5 - 1 | In situ |
| 2. Substitution | Chloroacetone, Sodium thiomethoxide | Methanol or DMF | 25 - 60 | 2 - 6 | ~85-95 |
Experimental Protocols
Pathway 1: Pummerer Rearrangement
Step 1: Oxidation of Isopropyl Methyl Sulfide to Methyl Propan-2-yl Sulfoxide [4][5]
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In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropyl methyl sulfide (1 equivalent) in a 1:1 mixture of methanol and water.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of sodium periodate (1.1 equivalents) in water to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the precipitated sodium iodate.
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Concentrate the filtrate under reduced pressure to remove the methanol.
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Extract the aqueous residue with dichloromethane (3 x volume).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
Step 2: Pummerer Rearrangement of Methyl Propan-2-yl Sulfoxide [1][2]
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl propan-2-yl sulfoxide (1 equivalent) in acetic anhydride (5-10 equivalents).
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Heat the reaction mixture to 120-140 °C and stir for 1-3 hours.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Carefully remove the excess acetic anhydride under reduced pressure. The residue is the crude 2-acetoxy-2-(methylthio)propane.
Step 3: Hydrolysis to (Methylthio)acetone
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To the crude 2-acetoxy-2-(methylthio)propane, add a 1 M aqueous solution of hydrochloric acid or sodium hydroxide.
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Stir the mixture at room temperature or gently heat to 50 °C for 1-2 hours.
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Monitor the hydrolysis by TLC.
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Once complete, neutralize the solution if necessary.
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Extract the product with diethyl ether or ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude (methylthio)acetone by vacuum distillation.
Pathway 2: Nucleophilic Substitution
Synthesis of (Methylthio)acetone from Chloroacetone and Sodium Thiomethoxide [6][7]
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In a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, prepare a solution of sodium thiomethoxide by cautiously adding methanethiol (1.05 equivalents) to a solution of sodium hydroxide (1 equivalent) in methanol at 0 °C.
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To this solution, add a solution of chloroacetone (1 equivalent) in methanol dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux for 2-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the mixture and filter off the precipitated sodium chloride.
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Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
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Purify the product by vacuum distillation.
Experimental Workflow Diagrams
Caption: Workflow for the Pummerer Rearrangement Pathway.
